molecular formula C10H12ClNO3 B14024877 (R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hcl

(R)-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hcl

Cat. No.: B14024877
M. Wt: 229.66 g/mol
InChI Key: DAGQVPMRHJRXEM-QRPNPIFTSA-N
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Description

®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride is a chemical compound that belongs to the benzofuran family Benzofurans are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the benzofuran ring. The amino group is then introduced through amination reactions, and the carboxylate ester is formed via esterification. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts to speed up reactions, as well as purification techniques such as crystallization or chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol .

Scientific Research Applications

®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases.

    8-Methoxypsoralen: Another compound used for skin conditions.

    Angelicin: Known for its biological activities.

Uniqueness

®-Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate hydrochloride is unique due to its specific structure, which allows for distinct interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-7-carboxylate;hydrochloride

InChI

InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-4-2-3-6-8(11)5-14-9(6)7;/h2-4,8H,5,11H2,1H3;1H/t8-;/m0./s1

InChI Key

DAGQVPMRHJRXEM-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)C1=CC=CC2=C1OC[C@@H]2N.Cl

Canonical SMILES

COC(=O)C1=CC=CC2=C1OCC2N.Cl

Origin of Product

United States

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